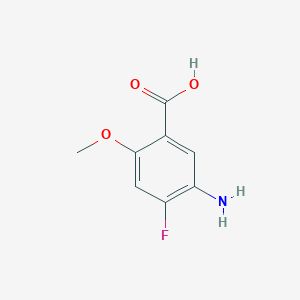

5-Amino-4-fluoro-2-methoxybenzoic acid

Description

Historical Context and Evolution of Substituted Benzoic Acids in Organic Synthesis

Benzoic acid, a simple aromatic carboxylic acid, has a rich history dating back to the 16th century when it was first described. chemeurope.comwikipedia.org Initially obtained through the dry distillation of gum benzoin, its structure was later determined in 1832. chemeurope.com The discovery of its antifungal properties in 1875 marked an early application of a benzoic acid derivative. chemeurope.comwikipedia.org Over the years, the synthesis of benzoic acid has evolved from historical preparations, which often yielded chlorinated derivatives, to modern industrial methods like the partial oxidation of toluene (B28343). chemeurope.comwikipedia.orgnewworldencyclopedia.org

The true synthetic utility of benzoic acid lies in the reactivity of its aromatic ring and carboxylic acid group, allowing for the introduction of various substituents. wikipedia.org This has led to the development of a vast library of substituted benzoic acids, which have become indispensable building blocks in organic synthesis. researchgate.net Early work focused on simple substitutions, but as synthetic methodologies became more sophisticated, so too did the complexity of the benzoic acid derivatives being created. These derivatives are now integral to the synthesis of a wide array of organic compounds, from pharmaceuticals to materials. preprints.orgnumberanalytics.com

Significance of Halogenated and Methoxy-substituted Aminobenzoic Acids in Modern Chemical Research

The strategic placement of halogen and methoxy (B1213986) groups on the aminobenzoic acid scaffold significantly influences the molecule's physicochemical properties and reactivity. Halogenation, particularly with fluorine, can alter the electronic character of a molecule, impacting its binding affinity and metabolic stability. nih.govnih.gov The introduction of fluorine is a key strategy in medicinal chemistry to modulate the properties of bioactive molecules. nih.gov

The methoxy group, prevalent in many natural products and modern drugs, can enhance ligand-target binding, and improve physicochemical and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The combination of a methoxy group with other substituents can lead to unique effects that are more than the sum of their individual contributions. nih.gov Methoxy-substituted benzoic acids are valuable intermediates in the synthesis of various compounds, including coumarins. acs.org

Aminobenzoic acids themselves are important foundational chemicals for dyes, food additives, and pharmaceuticals. mdpi.com The presence of the amino group provides a reactive handle for further functionalization, making these compounds versatile building blocks. Specifically, halogenated and methoxy-substituted aminobenzoic acids are key intermediates in the synthesis of a range of important molecules. For instance, 4-amino-5-chloro-2-methoxybenzoic acid is a crucial intermediate for several gastrointestinal drugs. google.com

Structural Specificity and Unique Reactivity Potential of 5-Amino-4-fluoro-2-methoxybenzoic Acid

The specific arrangement of substituents on the benzene (B151609) ring of this compound imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the fluorine atom at position 4 and the carboxylic acid at position 1 deactivates the ring towards electrophilic substitution, making certain reactions more selective. libretexts.org Conversely, the electron-donating amino and methoxy groups at positions 5 and 2, respectively, activate the ring. This push-pull electronic arrangement can lead to interesting and specific reactivity patterns.

The presence of three distinct functional groups—amino, fluoro, and methoxy—in addition to the carboxylic acid, offers multiple sites for chemical modification. The amino group can undergo a variety of reactions, including acylation and diazotization, while the carboxylic acid can be converted to esters, amides, or acid chlorides. wikipedia.orggoogle.com The fluorine atom, while generally unreactive, can influence the acidity of the carboxylic acid and the basicity of the amino group. This multifunctionality makes this compound a valuable and versatile building block for creating complex molecular structures.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C8H8FNO3 |

| Molecular Weight | 185.15 g/mol |

| Appearance | Solid |

Note: The exact physical properties such as melting point can vary depending on the purity of the sample.

Overview of Research Trajectories for Complex Aromatic Carboxylic Acids

The field of aromatic carboxylic acids is continually advancing, with several key research trajectories emerging. A major focus is on the development of new catalytic methods to functionalize these molecules in more efficient and selective ways. numberanalytics.com This includes the use of metallaphotoredox catalysis to enable transformations that are difficult to achieve with traditional methods. princeton.edunih.gov Such approaches allow for the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation. princeton.edunih.gov

Another significant trend is the application of complex aromatic carboxylic acids in materials science and biotechnology. numberanalytics.com For example, they are being used as building blocks for the design of metal-organic frameworks (MOFs) with unique structural features and functional properties, such as luminescence and selective sensing. mdpi.com

Furthermore, there is a growing interest in the sustainable production of aromatic carboxylic acids. patsnap.com This involves exploring bio-based production methods using microbial fermentation or enzymatic processes as an alternative to traditional chemical synthesis from petroleum-derived feedstocks. mdpi.compatsnap.com The late-stage functionalization of complex molecules containing an aromatic carboxylic acid moiety is also a powerful strategy in drug discovery, allowing for the rapid diversification of drug candidates. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGWLOHWWWSPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296624 | |

| Record name | 5-Amino-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151793-19-0 | |

| Record name | 5-Amino-4-fluoro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151793-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 4 Fluoro 2 Methoxybenzoic Acid

Retrosynthetic Analysis of 5-Amino-4-fluoro-2-methoxybenzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. slideshare.networdpress.com This process reveals potential synthetic pathways by working backward from the final product.

For many aromatic compounds, the bond joining the aromatic ring to the rest of the molecule is the most logical point for disconnection. wordpress.com However, in multifunctionalized molecules like this compound, directly disconnecting the amino (–NH₂) or carboxyl (–COOH) groups from the aromatic ring does not correspond to reliable synthetic reactions. wordpress.com

Therefore, the primary strategy involves Functional Group Interconversion (FGI) , a process of converting one functional group into another to enable a valid disconnection. wordpress.comlkouniv.ac.in Key FGI strategies for aromatic systems include:

Amine via Nitro Group: The amino group is often retrosynthetically converted to a nitro group (–NO₂), which can be readily introduced onto an aromatic ring via electrophilic nitration and subsequently reduced to an amine. wordpress.comlkouniv.ac.in

Carboxylic Acid via Alkyl Group: An aromatic carboxylic acid can be retrosynthetically transformed into an alkyl group (e.g., a methyl group), which can be oxidized to the carboxylic acid in the forward synthesis. lkouniv.ac.inyoutube.com

Applying these principles to this compound, a primary disconnection involves FGI of the amine to a nitro group. This leads to the precursor 4-fluoro-2-methoxy-5-nitrobenzoic acid. Further FGI could convert the carboxylic acid to a methyl group, suggesting a substituted toluene (B28343) as a potential starting material. This approach simplifies the complex substitution pattern into a series of more manageable, sequential functional group introductions.

The retrosynthetic analysis identifies several potential precursors and strategic starting materials. A logical approach is to begin with a commercially available, disubstituted benzene (B151609) derivative and sequentially introduce the remaining functional groups. A key strategic starting material is 5-fluoro-2-methoxybenzoic acid , which is commercially available. sigmaaldrich.comlookchem.com This simplifies the synthesis to the regioselective introduction of an amino group at the C-4 position.

Another viable route could begin with a different substitution pattern, such as starting with 4-fluoroaniline (B128567) and introducing the methoxy (B1213986) and carboxyl functionalities. google.com The synthesis of a related compound, 4-amino-5-chloro-2-methoxybenzoic acid, starts from p-aminosalicylic acid, demonstrating a pathway involving methylation and halogenation. google.com A retrosynthetic analysis for a similar compound, 3-amino-5-fluoro-2-iodobenzoate, further illustrates the strategy of building complexity from a simpler, halogenated aminobenzoate starting material. researchgate.net

Below is a table of potential precursors identified through retrosynthetic analysis.

| Precursor Compound | Rationale for Selection |

| 5-Fluoro-2-methoxybenzoic acid | Commercially available; requires regioselective amination (or nitration/reduction) at C-4. sigmaaldrich.comgoogle.com |

| 2-Methoxy-5-nitrobenzoic acid | Requires regioselective fluorination and reduction of the nitro group. |

| 4-Fluoro-2-methoxytoluene | Requires nitration at C-5 followed by oxidation of the methyl group. youtube.com |

| 4-Fluoroaniline | Requires introduction of methoxy and carboxyl groups at appropriate positions. google.com |

| 2-Amino-5-fluorobenzoic acid | Requires introduction of a methoxy group at the C-2 position. google.com |

Established Synthetic Routes to this compound

Established synthetic routes focus on the controlled, stepwise introduction of functional groups onto an aromatic scaffold, where the order of reactions is critical to ensure the correct regiochemistry.

Achieving the desired 1,2,4,5-substitution pattern of this compound requires careful consideration of the directing effects of the substituents at each step. The methoxy group is a strongly activating ortho-, para-director, the amino group is also a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The carboxyl group is a deactivating meta-director.

The introduction of the amino group at the C-5 position is a key transformation.

Indirect Amination via Nitration: The most common approach is the nitration of a precursor like 4-fluoro-2-methoxybenzoic acid, followed by the reduction of the resulting nitro group. The regioselectivity of the nitration is directed by the existing substituents. The methoxy group at C-2 and the fluorine at C-4 would direct the incoming electrophile (NO₂⁺) to the C-5 position.

Direct C-H Amination: Modern methods allow for the direct amination of C-H bonds. Rh(III)-catalyzed C-H amination of benzoic acids has been developed, where the carboxyl group acts as a directing group to facilitate ortho-amination. researchgate.net While this typically directs amination to the C-2 or C-6 positions, modifications to the catalytic system could potentially alter regioselectivity.

Cross-Coupling Reactions: A powerful strategy involves the use of a halogenated precursor. For instance, a synthesis could proceed from a 5-bromo-4-fluoro-2-methoxybenzoic acid intermediate. A copper-catalyzed cross-coupling reaction with an amine source could then be used to install the amino group regioselectively. nih.govscilit.comnih.gov This method is known for its high chemo- and regioselectivity, often proceeding without the need for protecting the carboxylic acid group. nih.govnih.gov

The introduction of fluorine onto an aromatic ring can be achieved through several methods, with electrophilic fluorination being a prominent strategy. numberanalytics.com

Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. numberanalytics.com Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for the fluorination of activated aromatic compounds like anilines and phenols. numberanalytics.commdpi.com In a potential synthesis of the target molecule, a precursor such as 5-amino-2-methoxybenzoic acid could be fluorinated. The strong activating and directing effects of the amino and methoxy groups would facilitate the electrophilic substitution, directing the fluorine atom to the C-4 position. The regioselectivity of such reactions is highly dependent on substrate control, reagent choice, and reaction conditions. numberanalytics.comnumberanalytics.com

Benzannulation Strategies: An alternative approach involves constructing the aromatic ring from fluorinated building blocks. nih.govacs.org This method avoids late-stage fluorination challenges and offers complete regiocontrol, though it often requires more complex starting materials. acs.org

The table below lists common fluorinating agents used in organic synthesis.

| Fluorinating Agent | Type | Common Applications |

| Selectfluor (F-TEDA-BF₄) | Electrophilic | Fluorination of alkenes, alkynes, and activated aromatic compounds. numberanalytics.commdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of alkenes, alkynes, and aromatic compounds. numberanalytics.com |

| Tetrabutylammonium fluoride (B91410) (TBAF) | Nucleophilic | Fluorination of alkyl halides and sulfonates. numberanalytics.com |

| Cesium fluoride (CsF) | Nucleophilic | Fluorination of alkyl halides and sulfonates. numberanalytics.com |

Regioselective Introduction of Functional Groups

Etherification Procedures for Methoxy Installation

The introduction of the methoxy group at the C2 position is a critical step in the synthesis of this compound and its derivatives. This is typically achieved through an etherification reaction, most commonly a variation of the Williamson ether synthesis, on a precursor containing a hydroxyl group at the target position.

A common industrial method involves the methylation of a corresponding p-aminosalicylic acid derivative. For instance, in the synthesis of the structurally similar 4-amino-5-chloro-2-methoxybenzoic acid, p-aminosalicylic acid is used as a starting material. google.com The phenolic hydroxyl group is methylated using an alkylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium hydroxide. google.com The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the methylating agent to form the methoxy ether. The reaction conditions, such as temperature and solvent, are controlled to ensure selective methylation and high yield. google.com

Table 1: Representative Etherification Reaction

| Precursor | Reagent | Base | Solvent | Key Transformation | Reference |

|---|---|---|---|---|---|

| p-Aminosalicylic acid derivative | Dimethyl sulfate | Potassium hydroxide | Acetone | Phenolic -OH to -OCH₃ | google.com |

Sequential Functionalization Approaches

Sequential functionalization is a cornerstone of synthesizing highly substituted aromatic rings, allowing for the regioselective introduction of each group. For this compound, a plausible synthetic route would involve a multi-step process where functional groups are introduced or modified one at a time.

A representative sequence could begin with a commercially available, simpler substituted benzoic acid, such as a nitrophenol derivative. The synthesis of the related methyl 5-amino-2-chloro-4-fluorobenzoate provides a template for this approach. chemicalbook.com That synthesis starts with 2-chloro-4-fluoro-5-nitrobenzoic acid, which is first esterified. The crucial step is the subsequent reduction of the nitro group to an amine using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com

Adapting this logic, a synthesis for the target compound might proceed as follows:

Methylation/Etherification: Starting with a 4-fluoro-2-hydroxy-5-nitrobenzoic acid precursor, the hydroxyl group would be converted to a methoxy group using a reagent like dimethyl sulfate, as described in section 2.2.1.3. google.com

Nitro Group Reduction: The nitro group at the C5 position would then be reduced to the primary amine. Catalytic hydrogenation is a common and effective method for this transformation. chemicalbook.com

Hydrolysis (if necessary): If the synthesis was carried out on the methyl ester of the benzoic acid for better solubility or to protect the carboxylic acid, a final hydrolysis step under acidic or basic conditions would be required to yield the final benzoic acid product. google.com

This step-by-step approach ensures that each functional group is placed in the correct position without interfering with other parts of the molecule.

One-Pot Reaction Sequences

While a specific one-pot synthesis for this compound is not prominently documented, the principles are widely applied in the synthesis of other polysubstituted aromatic and heterocyclic compounds. For example, one-pot procedures have been developed for the synthesis of 2-(1-acyloxypentyl) benzoic acids through a sequence involving Grignard addition followed by acylation in the same reaction flask. researchgate.net Similarly, modular one-pot syntheses for polysubstituted pyridines have been achieved through cascade reactions. nih.gov These methodologies demonstrate the potential for developing a more streamlined synthesis for complex benzoic acid derivatives, potentially combining steps like methylation and amination or other functional group interconversions into a single, efficient process.

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis increasingly relies on advanced techniques that offer greater precision, efficiency, and sustainability compared to traditional methods. These include the use of specialized catalysts and energy sources to drive reactions.

Catalytic Approaches in Synthesis (e.g., Suzuki-Miyaura for related derivatives)

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. For derivatives of aminobenzoic acids, cross-coupling reactions are particularly powerful. The Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to form a new carbon-carbon bond between an organoboron compound and an aryl halide, is a versatile tool. researchgate.net This could be applied to a halogenated precursor of this compound to introduce diverse alkyl or aryl substituents.

Furthermore, palladium catalysis has been employed in the modular synthesis of coumarins from 2-methoxy benzoyl chlorides and alkynes. acs.org This type of transformation highlights how the 2-methoxybenzoyl moiety, present in the target compound's structure, can be a reactive handle for complex catalytic cyclization and annulation reactions to build fused ring systems. Photoredox catalysis also offers a modern, metal-free approach, for instance, in the carbofluorination of amino acid derivatives. nih.gov

Stereoselective and Enantioselective Synthesis Considerations

While this compound itself is an achiral molecule, the principles of stereoselective synthesis become critical when preparing its derivatives or using it as a scaffold in more complex molecules that may contain stereocenters. springernature.com For instance, if the amino group or a substituent introduced onto the ring were part of a larger, chiral structure, controlling the stereochemistry would be essential.

Relevant techniques include asymmetric hydrogenation, where a chiral catalyst is used to introduce hydrogen atoms across a double bond, creating one enantiomer preferentially over the other. researchgate.net This is a common strategy in the synthesis of enantiomerically pure amino acids. researchgate.net Similarly, asymmetric syntheses have been developed for conformationally constrained amino acid surrogates, demonstrating the high level of control achievable in molecules with amino and acid functionalities. springernature.com These methods underscore the importance of stereocontrol in the broader context of medicinal chemistry where aminobenzoic acids serve as key building blocks.

Microwave-Assisted and Flow Chemistry Applications for Aromatic Functionalization

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times and increased product yields. nih.govnih.gov This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. researchgate.net

Applications relevant to the functionalization of aromatic acids include:

Amidation: The direct formation of amides from carboxylic acids and amines, a traditionally difficult transformation, can be significantly facilitated by microwave energy without the need for coupling reagents. nih.gov

Heterocycle Formation: The synthesis of benzotriazole (B28993) and imidazole (B134444) derivatives has been shown to be much faster and higher-yielding when performed under microwave irradiation compared to conventional heating. nih.govmdpi.com

General Advantages: Microwave-assisted synthesis offers better reproducibility, higher purity of products, and is well-suited for the rapid generation of compound libraries for screening purposes. nih.govresearchgate.net

Flow chemistry, where reagents are continuously pumped through a reactor, offers similar advantages in terms of precise temperature control, safety, and scalability, and is another advanced technique applicable to the functionalization of aromatic systems.

Table 2: Summary of Advanced Synthetic Techniques

| Technique | Description | Potential Application/Advantage | Reference |

|---|---|---|---|

| Catalytic Cross-Coupling | Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to form C-C bonds. | Introduction of diverse substituents onto the aromatic ring. | researchgate.net |

| Stereoselective Synthesis | Use of chiral catalysts or auxiliaries to control stereochemistry. | Synthesis of chiral derivatives for biological applications. | researchgate.netspringernature.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid and uniform heating. | Reduced reaction times, higher yields, green chemistry benefits. | nih.govnih.govmdpi.com |

Derivatization and Analog Synthesis of this compound

The strategic derivatization of this compound is crucial for the synthesis of complex target molecules. The presence of three distinct functional groups offers multiple handles for chemical reactions, enabling the generation of a diverse library of analogs.

The carboxylic acid group of this compound is a primary site for modification, commonly transformed into esters and amides to modulate the compound's physicochemical properties or to facilitate further reactions. A key transformation is the conversion to an acid chloride, which is a highly reactive intermediate for acylation reactions.

For instance, 5-fluoro-2-methoxybenzoic acid can be converted to its corresponding acid chloride, 5-fluoro-2-methoxy-benzoyl chloride, using a variety of chlorinating agents such as thionyl chloride or oxalyl chloride. This activated intermediate can then readily react with an amine, such as 4-(aminomethyl)benzoic acid, in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine, to form an amide bond. This specific amide coupling has been utilized in the synthesis of intermediates for kinase inhibitors. google.com

Table 1: Synthesis of 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 5-fluoro-2-methoxy-benzoyl chloride | 4-(aminomethyl)benzoic acid | Triethylamine | - | 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid |

This transformation highlights a standard yet effective strategy for elaborating the carboxylic acid functionality of the parent molecule.

A representative example of modifying a similar amino group is the N-acetylation of 4-fluoro-2-methoxyaniline. In this reaction, the aniline (B41778) derivative is treated with acetic anhydride (B1165640) in acetic acid. The reaction mixture is heated to facilitate the formation of the corresponding acetamide. google.com This process of converting the amino group to an amide can serve to protect the amino group during subsequent reactions or to introduce a new substituent for SAR studies. While this example does not use this compound directly, the methodology is readily applicable.

Table 2: N-Acetylation of 4-fluoro-2-methoxyaniline

| Reactant | Reagent | Solvent | Condition | Product |

| 4-fluoro-2-methoxyaniline | Acetic anhydride | Acetic acid | Heat (90°C) | N-(4-fluoro-2-methoxyphenyl)acetamide |

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. For this compound, variations in the substituents on the aromatic ring can lead to significant changes in biological activity. Systematic replacement of the fluorine atom or the introduction of other groups can provide valuable insights into the optimal substitution pattern for a given biological target.

Several analogs with variations on the aromatic ring have been synthesized. For example, the chloro-analog, 4-amino-5-chloro-2-methoxybenzoic acid, is an important intermediate for several gastrointestinal prokinetic agents. google.comsigmaaldrich.comfda.gov Its synthesis involves the chlorination of an appropriate precursor. Another example is the synthesis of the methyl ester of 5-amino-2-chloro-4-fluorobenzoic acid, which introduces a chlorine atom at a different position on the ring. google.com Positional isomers, such as 4-amino-2-fluoro-5-methoxybenzoic acid uni.lu and 5-amino-2-fluoro-4-methoxybenzoic acid synquestlabs.com, have also been reported, allowing for the investigation of the impact of substituent placement on molecular properties and function.

Table 3: Aromatic Ring Substituent Variations

| Compound Name | Variation from Parent Compound |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Fluorine at C4 replaced by Chlorine; Amino group at C4 |

| 5-Amino-2-chloro-4-fluorobenzoic acid methyl ester | Methoxy group at C2 replaced by Chlorine; Carboxylic acid as methyl ester |

| 4-Amino-2-fluoro-5-methoxybenzoic acid | Positional isomer |

| 5-Amino-2-fluoro-4-methoxybenzoic acid | Positional isomer |

These variations are critical for fine-tuning the electronic and steric properties of the molecule to enhance its interaction with biological targets.

The strategic modification of this compound often leads to the creation of polyfunctionalized derivatives that serve as key intermediates in the synthesis of more complex molecules. These intermediates are designed to contain multiple reactive sites that can be selectively addressed in subsequent synthetic steps.

A notable example is the use of 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid, derived from 5-fluoro-2-methoxybenzoic acid, as an intermediate in the synthesis of a pyrazole-based kinase inhibitor. google.com In this multi-step synthesis, the initial amide derivative is further functionalized, demonstrating the role of the initial building block in constructing a larger, more complex active pharmaceutical ingredient. Similarly, the synthesis of halogenated analogs like 4-amino-5-chloro-2-methoxybenzoic acid provides a polyfunctionalized intermediate that is crucial for the preparation of various pharmaceutical compounds. google.com

The ability to generate these tailored, polyfunctionalized intermediates from this compound underscores its importance as a versatile starting material in medicinal and organic chemistry.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution pattern of the aromatic ring in 5-Amino-4-fluoro-2-methoxybenzoic acid makes it an interesting substrate for both electrophilic and nucleophilic aromatic substitution reactions. The amino and methoxy (B1213986) groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-, para-director. Conversely, the carboxylic acid group is a deactivating and meta-directing group.

In electrophilic aromatic substitution , the positions for substitution would be determined by the combined directing effects of the existing substituents. The powerful activating effects of the amino and methoxy groups would likely dominate, directing electrophiles to the positions ortho and para to them.

For nucleophilic aromatic substitution (SNAr) , the presence of the electron-withdrawing fluorine atom can facilitate the displacement of a leaving group, particularly if the ring is further activated by electron-withdrawing groups. SNAr reactions on polyfluoroarenes are a known method for creating C-O and C-N bonds. cymitquimica.com While specific examples for this compound are not prevalent in the reviewed literature, the principles of SNAr suggest that under appropriate conditions, the fluorine atom could potentially be displaced by a strong nucleophile, a reaction pathway that has been demonstrated in the synthesis of complex fluorinated amino acids using similar fluorinated precursors. nih.gov

Role as a Building Block in Complex Molecule Synthesis

This compound is a versatile precursor in the synthesis of more complex molecules, primarily through reactions involving its carboxylic acid and amino functionalities.

The carboxylic acid moiety of this compound is readily converted into an amide. A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 5-fluoro-2-methoxy-benzoic acid can be converted to 5-fluoro-2-methoxy-benzoyl chloride. google.com This activated intermediate can then react with a primary or secondary amine to form a stable amide bond. google.com This transformation is a key step in the synthesis of various pharmaceutical intermediates. google.com The use of coupling reagents like HATU or PyBOP in the presence of a non-nucleophilic base is also a standard method for promoting amide bond formation directly from the carboxylic acid. nih.govresearchgate.net

Table 1: Key Reaction in Amide Bond Formation

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 5-fluoro-2-methoxy-benzoic acid | Chlorinating agent (e.g., thionyl chloride, oxalyl chloride) | 5-fluoro-2-methoxy-benzoyl chloride | google.com |

The carboxylic acid group of this compound can undergo esterification with various alcohols, typically under acidic conditions or by using coupling agents. For example, the related compound 4-amino-5-chloro-2-methoxybenzoic acid has been used to synthesize a number of benzoate (B1203000) esters. acs.org The synthesis of a methyl ester of 5-amino-2-chloro-4-fluoro-benzoic acid has also been reported, achieved by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. chemicalbook.com

Etherification reactions would involve the methoxy group or potentially the formation of an ether at the phenolic position if the methoxy group were to be cleaved. However, specific examples of etherification reactions starting from this compound are not detailed in the surveyed literature.

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable candidate for condensation and cyclization reactions to form heterocyclic systems. While direct examples involving this specific molecule are limited in the literature, related fluorinated building blocks are used in the synthesis of pyrimidines and pyrazoles through cyclocondensation reactions. nih.govresearchgate.net For example, fluorinated C3 building blocks can react with amidines to form fluorinated pyrimidines. nih.gov Similarly, the reaction of 2-methoxy benzoyl chlorides with alkynes, catalyzed by palladium, can lead to the formation of coumarins. acs.org These examples highlight the potential of this compound to serve as a precursor for a variety of heterocyclic structures.

Reactive Intermediates and Reaction Pathway Elucidation

A key reactive intermediate in the synthetic transformations of this compound is the corresponding acyl chloride , 5-amino-4-fluoro-2-methoxybenzoyl chloride. This intermediate is significantly more electrophilic than the parent carboxylic acid and readily reacts with nucleophiles like amines to form amides. google.com The formation of the acyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.com

In nucleophilic aromatic substitution reactions, a proposed intermediate is the Meisenheimer complex , a negatively charged species formed by the attack of a nucleophile on the aromatic ring. sigmaaldrich.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the ring.

Stability and Degradation Pathways under Various Conditions

Specific studies detailing the stability and degradation pathways of this compound under various conditions such as heat, light, and different pH ranges are not extensively covered in the available scientific literature. As a crystalline solid, it is expected to be relatively stable under standard storage conditions. lookchem.com However, like many benzoic acid derivatives, it may be susceptible to decarboxylation at high temperatures. The amino group could be prone to oxidation over time, especially in the presence of light and air. The fluorine and methoxy groups are generally stable, but extreme conditions could potentially lead to their cleavage.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for determining the precise structure of complex organic molecules. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the electronic and steric environment of each atom.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of an organic molecule. For 5-Amino-4-fluoro-2-methoxybenzoic acid, a combination of one- and two-dimensional NMR experiments provides a complete picture of its atomic connectivity.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature two signals for the protons at the C-3 and C-6 positions. The proton at C-3 would likely appear as a doublet due to coupling with the adjacent fluorine atom, while the C-6 proton would be a singlet. The methoxy (B1213986) group would produce a characteristic singlet at approximately 3.9-4.0 ppm, and the amine protons would present as a broad singlet. The acidic proton of the carboxyl group is also expected to be a broad singlet, often with a chemical shift greater than 10 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon atom bonded to the fluorine (C-4) would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The chemical shifts are influenced by the electronic effects of the substituents—the electron-donating amino and methoxy groups and the electron-withdrawing fluoro and carboxylic acid groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad s) | ~168 |

| C1 | - | ~112 |

| C2-OCH₃ | 3.9 - 4.0 (s) | ~150 |

| C3-H | ~6.5 (d, JHF ≈ 7-8 Hz) | ~105 |

| C4-F | - | ~155 (d, ¹JCF ≈ 240-250 Hz) |

| C5-NH₂ | ~4.5 (broad s) | ~135 |

| C6-H | ~7.2 (s) | ~118 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the through-bond coupling between protons. In this specific molecule, its utility is limited due to the isolated nature of the aromatic protons but could reveal smaller, long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-3, H-6, and the methoxy protons to their corresponding ¹³C signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations, providing insights into the molecule's conformation. researchgate.net A key NOESY correlation would be expected between the methoxy protons and the H-3 proton, confirming their spatial proximity. This can help to establish the preferred orientation of the methoxy group relative to the benzene (B151609) ring.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is an essential analytical tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. nih.govnsf.gov The spectrum for this compound is expected to show a single resonance. The chemical shift of this signal is sensitive to the electronic environment, and its value would be characteristic of a fluorine atom attached to an aromatic ring with adjacent amino and methoxy substituents. nih.govrsc.org Furthermore, this signal would likely appear as a doublet due to coupling with the ortho proton at C-3.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The spectra provide a molecular fingerprint and confirm the presence of key functional groups. ijtsrd.comnih.gov

The IR spectrum would be characterized by several key absorption bands:

A broad O-H stretching band from the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region.

Two distinct N-H stretching bands (asymmetric and symmetric) from the primary amine group, usually found between 3300 and 3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the methoxy group, just above 3000 cm⁻¹.

A strong C=O stretching absorption from the carboxylic acid at approximately 1680-1710 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ range.

A C-F stretching band, which is typically strong and found in the 1000-1300 cm⁻¹ region.

Raman spectroscopy would show complementary information, with aromatic ring vibrations often being particularly strong. semanticscholar.org

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on the analysis of structurally similar compounds. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretch | Amine | 3300 - 3500 | Medium |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic/Aliphatic | 2950 - 3100 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| N-H Bend | Amine | 1550 - 1650 | Medium |

| C-F Stretch | Fluoroaromatic | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For C₈H₈FNO₃, the calculated monoisotopic mass is 185.04883 Da. uni.lu HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, offer valuable structural information. chemrxiv.org The fragmentation pattern of this compound would be influenced by its functional groups. Expected fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxy-containing aromatic compounds. mdpi.com

Decarboxylation, with the loss of CO₂ (44 Da).

Loss of water (H₂O, 18 Da).

Cleavage of CO (28 Da).

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Table 3: Predicted HRMS Data for this compound Predicted values are based on the molecular formula C₈H₈FNO₃ and common fragmentation patterns.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₈H₉FNO₃⁺ | 186.0561 | Molecular Ion (Protonated) |

| [M-CH₃]⁺ | C₇H₆FNO₃⁺ | 171.0326 | Loss of a methyl radical |

| [M-H₂O+H]⁺ | C₈H₇FNO₂⁺ | 168.0455 | Loss of water |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For aromatic compounds like substituted benzoic acids, this method provides invaluable data on bond lengths, bond angles, and the planarity of the molecule.

While a crystal structure for this compound is not available, the analysis of analogous compounds such as 2-amino-5-fluorobenzoic acid and 4-fluoro-2-(phenylamino)benzoic acid allows for predictions of its key structural features. nih.govnih.gov For instance, in 2-amino-5-fluorobenzoic acid, the molecule is nearly planar. researchgate.net It is expected that this compound would also adopt a largely planar conformation, with the carboxyl and amino groups lying in or close to the plane of the benzene ring.

The crystal system and space group for a compound are fundamental properties determined by X-ray diffraction. For example, a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid crystallizes in the monoclinic space group P21/c. eurjchem.comresearchgate.net It is plausible that this compound could crystallize in a similar common space group.

Below is a representative table of crystallographic data, populated with data from an analogous substituted benzoic acid to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value (for a representative related compound) |

|---|---|

| Chemical Formula | C7H6FNO2 |

| Formula Weight | 155.13 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.7869 (14) |

| b (Å) | 4.0326 (5) |

| c (Å) | 27.625 (3) |

| β (°) | 92.731 (10) |

| Volume (ų) | 1311.6 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.470 |

Data in this table is illustrative and based on a related compound, 2-aminobenzothiazole with 4-fluorobenzoic acid co-crystal. eurjchem.comresearchgate.net

Similarly, in 4-fluoro-2-(phenylamino)benzoic acid, pairwise O—H⋯O hydrogen bonds lead to the formation of acid-acid dimers. nih.gov This compound also features intramolecular N—H⋯O hydrogen bonds. nih.gov Based on these examples, it is highly probable that the crystal structure of this compound would be stabilized by a combination of intermolecular hydrogen bonds involving the carboxylic acid (O—H···O), the amino group (N—H···O or N—H···F), and potentially the methoxy group.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science and pharmaceuticals. While no specific polymorphism studies on this compound were found, research on related molecules demonstrates the potential for forming different crystalline arrangements.

Co-crystallization is another important aspect, where a compound is crystallized with a second component to modify its physical properties. The study of a co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid highlights how intermolecular interactions can be engineered to form new solid phases with specific supramolecular structures. eurjchem.comresearchgate.net Such studies would be valuable for tuning the properties of this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the nature and extent of different contacts.

For related compounds, Hirshfeld analysis has been used to explore intermolecular contacts. nih.gov In one study of a substituted pyrazole (B372694) carboxylic acid, the most significant contacts were H···H (41.5%) and O···H/H···O (22.4%). nih.gov For a co-crystal involving 4-fluorobenzoic acid, the analysis of 3D Hirshfeld surfaces and 2D fingerprint plots was crucial for understanding the molecular interactions. eurjchem.comresearchgate.net These studies indicate that for this compound, a Hirshfeld analysis would likely reveal a high percentage of H···H, O···H, and F···H contacts, quantifying the contributions of van der Waals forces and hydrogen bonding to the crystal packing.

Conformational Analysis and Rotational Barriers

The flexibility of a molecule is determined by the rotational barriers of its substituent groups. Understanding these conformational preferences is key to predicting its behavior in different environments.

In solution, the substituents on the benzene ring of this compound—the carboxylic acid, amino, and methoxy groups—can rotate around their single bonds to the ring. The preferred conformation will be a balance of electronic effects, steric hindrance, and potential intramolecular hydrogen bonding.

Studies on related molecules, such as 2-fluoro-4-hydroxy benzoic acid, show that the orientation of the carboxylic acid group (–COOH) and other substituents can lead to multiple conformers with different stabilities. mdpi.com The presence of an intramolecular hydrogen bond, for example between the carboxylic hydrogen and the fluorine atom, can significantly stabilize a particular conformer. mdpi.com For this compound, intramolecular hydrogen bonding could occur between the amino group and the methoxy group, or between the carboxylic acid and the amino group, influencing the planarity and preferred orientation of these substituents. The rotational barrier for the –COOH group in similar benzoic acids has been found to be significant, on the order of 30 kJ mol⁻¹. mdpi.com

Gas-Phase and Solid-State Conformers

Gas-Phase Conformers:

In the gas phase, molecules are isolated, and their preferred conformations are determined by intramolecular forces, free from intermolecular packing effects. For benzoic acid and its derivatives, the most stable conformers are typically planar, with the carboxylic acid group lying in the same plane as the benzene ring. This planarity maximizes π-conjugation between the aromatic ring and the carbonyl group.

For this compound, several planar conformers can be postulated based on the relative orientations of the carboxyl, methoxy, and amino groups. The primary rotational barriers to consider are those around the C2-OCH3 bond and the C1-COOH bond. Intramolecular hydrogen bonds are expected to play a significant role in stabilizing certain conformers. Potential hydrogen bonds include:

O-H···O: An intramolecular hydrogen bond between the carboxylic acid proton and the oxygen atom of the methoxy group.

N-H···F: An intramolecular hydrogen bond between a proton of the amino group and the adjacent fluorine atom.

N-H···O: An intramolecular hydrogen bond between a proton of the amino group and the oxygen atom of the methoxy group.

Computational studies on similar molecules, such as 2-fluorobenzoic acid and various aminobenzoic acids, have shown that such intramolecular interactions can significantly influence the relative stability of conformers. Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometries and relative energies of these conformers. nih.gov

Below is a theoretical representation of possible stable gas-phase conformers and the key intramolecular interactions that would stabilize them. The relative energies are hypothetical and would require specific computational studies to be quantified accurately.

| Conformer | Orientation of -COOH | Orientation of -OCH3 | Key Intramolecular Interaction(s) | Predicted Relative Stability |

| I | Planar, O-H syn to C=O | Planar, CH3 anti to C1-C2 bond | O-H···O (methoxy) | High |

| II | Planar, O-H syn to C=O | Perpendicular to ring | N-H···F | Moderate |

| III | Planar, O-H anti to C=O | Planar, CH3 syn to C1-C2 bond | N-H···O (methoxy) | Moderate to Low |

| IV | Planar, O-H syn to C=O | Planar, CH3 syn to C1-C2 bond | Steric repulsion | Low |

Solid-State Conformers:

In the solid state, the conformation of a molecule is influenced by both intramolecular forces and the energetic requirements of crystal packing. Intermolecular hydrogen bonding often dominates, leading to the adoption of conformations that might be higher in energy in the gas phase but allow for the formation of a stable crystal lattice.

For carboxylic acids, dimeric structures formed through strong O-H···O hydrogen bonds between two molecules are a very common and stable motif in the solid state. In the case of this compound, it is highly probable that the solid-state structure would feature such carboxylic acid dimers.

Furthermore, the amino group and the fluorine atom can participate in intermolecular hydrogen bonding, creating a complex three-dimensional network. The interplay between the intramolecular conformational preferences and the intermolecular packing forces would determine the final observed solid-state structure. While a definitive crystal structure is not available, a plausible solid-state arrangement would involve:

Carboxylic Acid Dimers: The primary and most stabilizing intermolecular interaction.

N-H···O or N-H···F Intermolecular Bonds: The amino group acting as a hydrogen bond donor to the oxygen of a neighboring carboxylic acid or methoxy group, or to the fluorine atom.

The table below outlines the expected structural parameters for a hypothetical solid-state dimer of this compound, based on typical values found in related structures.

| Structural Parameter | Expected Value Range | Notes |

| Intermolecular O-H···O distance (dimer) | 2.60 - 2.70 Å | Characteristic of strong hydrogen bonds in carboxylic acid dimers. |

| Intermolecular N-H···O distance | 2.80 - 3.10 Å | Weaker hydrogen bond compared to the carboxylic acid dimer. |

| Intermolecular N-H···F distance | 2.90 - 3.20 Å | Generally a weaker hydrogen bond acceptor than oxygen. |

| Dihedral Angle (Aromatic Ring - COOH) | 0 - 20° | The carboxylic acid group is expected to be nearly coplanar with the ring. |

It is important to emphasize that the specific conformers adopted in both the gas phase and the solid state can only be definitively determined through experimental techniques such as microwave spectroscopy or X-ray crystallography, respectively, ideally in conjunction with high-level computational modeling.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecule. These methods provide detailed information about electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

For 5-Amino-4-fluoro-2-methoxybenzoic acid, DFT calculations are used to optimize the molecular geometry, determining the most stable arrangement of its atoms. These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to investigate the electronic properties of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity; the energy gap between these orbitals is an indicator of chemical stability. The electrostatic potential (ESP) map, another output of DFT, reveals the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

While specific DFT studies on this compound are not prevalent in published literature, data from analyses of similar substituted benzoic acids illustrate the typical outputs of such calculations. For instance, studies on other substituted phenylcarbenes show that electron-donating groups like the amino group can significantly influence the electronic properties. nih.gov

Illustrative DFT-Calculated Molecular Parameters This table represents typical data obtained from DFT calculations for a molecule like this compound and is for illustrative purposes.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| C-F Bond Length | 1.36 Å | Optimized bond distance between Carbon and Fluorine. |

| C-N Bond Length | 1.40 Å | Optimized bond distance between Carbon and Nitrogen. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more computationally demanding than DFT but can provide higher accuracy, serving as a benchmark for other methods.

Ab initio calculations are particularly valuable for molecules where electron correlation effects are significant. For fluorinated aromatic compounds, these high-accuracy calculations can precisely determine properties like activation energies for reactions or subtle conformational preferences. nih.gov For example, studies on the deprotonation of fluorinated sulfonic acids have used ab initio methods to show that fluorination lowers the activation energy, a result of the strong electron-withdrawing nature of fluorine. nih.gov Such calculations for this compound would provide a highly reliable reference for its geometric and electronic parameters.

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra. By simulating these spectra, researchers can assign experimental signals to specific molecular features, aiding in structure elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). nih.govfaccts.de The calculated magnetic shielding tensors for each nucleus are converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Comparing predicted shifts with experimental data helps confirm the molecular structure. ivanmr.com

IR Spectroscopy: Infrared (IR) spectra can be predicted by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation determines the energies corresponding to the fundamental vibrational modes (stretching, bending, etc.). These calculated frequencies and their intensities can be compared with an experimental FT-IR spectrum to assign specific absorption bands to functional groups, such as the C=O stretch of the carboxylic acid or the N-H stretches of the amino group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum, often related to π → π* and n → π* transitions in the aromatic system. d-nb.info

Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table is a representative example of how theoretical predictions are compared with experimental data for compounds similar to this compound.

| Spectroscopy Type | Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C-COOH (ppm) | 168.5 | 167.1 |

| ¹H NMR | Ar-H (ppm) | 7.15 | 7.25 |

| IR | ν(C=O) (cm⁻¹) | 1710 | 1720 |

| UV-Vis | λ_max (nm) | 268 | 265 |

Molecular Dynamics Simulations

While quantum mechanics calculations analyze static molecular properties, Molecular Dynamics (MD) simulations investigate the time-dependent behavior of atoms and molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a "movie" of molecular motion and interactions. mdpi.com

Conformational Sampling and Dynamics in Solution

In a solution, a flexible molecule like this compound does not exist in a single, rigid shape. Instead, it explores a range of different conformations due to the rotation around its single bonds and interactions with solvent molecules. MD simulations are the primary tool for studying this conformational flexibility.

The simulation begins with a starting structure of the molecule, which is then placed in a box of explicit solvent molecules (e.g., water). A "force field" (a set of parameters describing the potential energy of the system) governs the interactions between all atoms. mdpi.com The simulation then calculates the trajectory of each atom over a period ranging from nanoseconds to microseconds.

Analysis of this trajectory reveals important information, such as:

Conformational Preferences: Identifying the most populated (lowest energy) conformations of the molecule in solution.

Solvent Interactions: Observing how solvent molecules arrange around the solute and form hydrogen bonds with the carboxylic acid, amino, and methoxy (B1213986) groups.

Flexibility: Quantifying the motion in different parts of the molecule, such as the rotation of the methoxy group or the orientation of the carboxyl group relative to the benzene (B151609) ring.

Ligand-Receptor Interaction Dynamics

If this compound is being investigated as a potential drug candidate, MD simulations are essential for understanding how it interacts with its biological target, typically a protein receptor. nih.gov This process often follows initial in silico screening methods like molecular docking. acs.orgchem-space.com

An MD simulation of the ligand-receptor complex starts with the ligand placed in the protein's binding site. The simulation reveals the dynamic stability of the binding pose and the key interactions that maintain it. chem-space.com Researchers can analyze the simulation to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand within the binding pocket, one can determine if the binding is stable over time.

Identify Key Interactions: The simulation can track hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the receptor. This helps identify which parts of the molecule are most important for binding.

Calculate Binding Free Energy: Advanced MD techniques can be used to estimate the binding free energy, providing a quantitative measure of binding affinity that is often more accurate than simple docking scores because it accounts for flexibility and entropy.

For example, a simulation could reveal that the carboxyl group of this compound forms a critical salt bridge with a positively charged residue in the receptor, while the fluorinated ring engages in favorable interactions within a hydrophobic pocket. This level of dynamic detail is crucial for optimizing lead compounds in drug discovery. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For this compound, a variety of descriptors could be calculated to build a predictive model. These fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include connectivity indices and Kier's alpha modified index of the third order, which has been shown to be important for the inhibitory activity of some heterocyclic compounds. nih.gov

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The Hammett substituent constant (σ) is a classic electronic parameter used to quantify the electron-donating or electron-withdrawing effect of substituents on a benzene ring, which is determined by measuring the dissociation of substituted benzoic acids. youtube.com

Physicochemical Descriptors: These include properties like the partition coefficient (log P), which is crucial for predicting the toxicity of benzoic acid derivatives, and pKa. nih.gov

A hypothetical set of calculated molecular descriptors for this compound is presented in the table below for illustrative purposes.

| Descriptor Category | Descriptor Example | Hypothetical Value |

| Topological | Wiener Index | 158 |

| Balaban J Index | 2.45 | |

| Geometrical | Molecular Surface Area (Ų) | 185.6 |

| Molecular Volume (ų) | 150.2 | |

| Electronic | Dipole Moment (Debye) | 3.1 |

| HOMO Energy (eV) | -8.7 | |

| LUMO Energy (eV) | -1.2 | |

| Physicochemical | LogP | 1.8 |

| pKa | 4.2 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this compound are not available in the cited literature.

Once molecular descriptors are calculated for a series of related compounds, statistical methods are used to build a QSAR or QSPR model. This often involves techniques like multiple linear regression (MLR) or partial least squares (PLS) to create an equation that relates the descriptors to the observed activity or property. acs.orgacs.org

For instance, a QSAR study on the toxicity of various benzoic acids to aquatic organisms like Daphnia magna found that the toxicity could be predicted using a combination of log P and pKa. nih.gov The general form of such a predictive model would be:

Biological Activity = c₀ + c₁ (Descriptor 1) + c₂ (Descriptor 2) + ...

A study on substituted benzoic acids could be designed to predict their inhibitory activity against a specific enzyme. By synthesizing a series of derivatives of this compound and measuring their biological activity, a QSAR model could be developed. This model would help in understanding which structural features, such as the position and nature of substituents, are crucial for the desired activity and would guide the design of more potent compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific molecular docking studies featuring this compound have been reported, the methodology can be described in the context of its potential interactions with a protein target. The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized using computational chemistry software.

Docking Simulation: A docking algorithm systematically explores different possible conformations and orientations of the ligand within the binding site of the protein.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

For example, in docking studies of other substituted benzoic acids, the carboxyl group often forms a crucial hydrogen bond with a key amino acid residue, such as an arginine, in the protein's active site. nih.gov The amino, fluoro, and methoxy groups of this compound would also be expected to form specific interactions that contribute to its binding affinity.

The results of a hypothetical docking study are presented in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Protein Kinase X | -8.2 | Arg12, Asp84, Phe86 | Hydrogen Bond, Electrostatic, Pi-Stacking |

| Cyclooxygenase-2 | -7.5 | Ser530, Tyr385, Arg120 | Hydrogen Bond, Hydrophobic |

Note: This table is for illustrative purposes only. The target proteins and corresponding data are hypothetical as no specific docking studies for this compound are available in the cited literature.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net this compound could be included in such a library for screening against various protein targets implicated in diseases.

The process typically involves high-throughput docking, where a large number of compounds are rapidly docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranked compounds are selected for further experimental testing. This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds that have a higher probability of being active. For instance, virtual screening has been employed to identify inhibitors for targets like the main protease of SARS-CoV-2. nih.gov

Investigations into Enzyme Interaction and Modulation

There is no available research detailing the interaction of this compound with the specified enzymes.

Inhibition and Activation Mechanisms of Specific Enzymes (e.g., hDHODH, HDAC11, Kinases, COX enzymes, ALS enzyme)

No studies were found that investigate this compound as an inhibitor or activator of human Dihydroorotate Dehydrogenase (hDHODH), Histone Deacetylase 11 (HDAC11), kinases, cyclooxygenase (COX) enzymes, or enzymes related to Amyotrophic Lateral Sclerosis (ALS). A patent for a tryptophanase inhibitor mentions the isomeric compound 4-Amino-5-fluoro-2-methoxybenzoic acid as a starting material, but does not provide mechanistic data on enzyme interaction. google.com

Characterization of Binding Sites and Allosteric Modulation

Without evidence of enzyme interaction, there is consequently no information on the characterization of binding sites or any potential allosteric modulation effects of this compound.

Development of Molecular Probes for Biological Systems

The development of molecular probes from this compound has not been described in the available literature.

Design and Synthesis of Labeled Probes

There are no published methods for the design or synthesis of labeled probes derived from this specific compound.

Application in Mechanistic Biological Studies

As no molecular probes based on this compound have been developed, there are no corresponding applications in mechanistic studies to report.

Applications in Materials Science and Agrochemical Research

Utilization as Monomers or Cross-linkers in Polymer Synthesis

Aromatic aminocarboxylic acids are fundamental monomers for the synthesis of aromatic polyamides (aramids), a class of high-performance polymers known for their thermal stability and mechanical strength. The structure of 5-Amino-4-fluoro-2-methoxybenzoic acid allows it to undergo polycondensation reactions, where the amine group of one monomer reacts with the carboxylic acid group of another to form amide linkages.

The incorporation of fluorine into the polymer backbone is a well-established strategy for modifying polymer properties. researchgate.net Fluorine atoms can increase thermal stability, improve chemical resistance, lower the dielectric constant, and enhance solubility in organic solvents. nih.govcjps.org Research on various fluorinated diamines and dicarboxylic acids has demonstrated their value in producing high-performance polyamides and polyimides. researchgate.netnih.govchemmethod.com For instance, polyamides derived from fluorinated monomers often exhibit improved solubility without a significant loss of thermal stability. researchgate.netcjps.org The introduction of bulky trifluoromethyl (CF3) groups has been shown to disrupt chain packing, which increases the fractional free volume and enhances solubility. researchgate.net Similarly, the single fluorine atom in this compound, along with the methoxy (B1213986) group, would likely result in polymers with less tight chain packing compared to their non-fluorinated analogues, leading to better processability.

Table 1: Properties of Polyamides Derived from Various Aromatic Monomers

| Monomer(s) | Resulting Polymer | Key Properties Noted in Research |

|---|---|---|

| Isophthaloyl chloride and 2,5-diaminofluorenone | Aromatic Polyamide | Soluble in various organic solvents (AcNMe2, DMF, etc.). nasa.gov |

| Unsymmetrical fluorinated diamine and various dicarboxylic acids | Fluorinated Polyamides | High thermal stability (Tg > 300°C), excellent solubility in polar aprotic solvents. cjps.org |

| 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene and various dicarboxylic acids | Fluorinated Polyamides | Significantly increased solubility in common solvents compared to conventional aramids. researchgate.net |

Development of Novel Functional Materials

The polymers synthesized from this compound could be classified as novel functional materials due to the specific properties imparted by the monomer's structure.

Polymers with high thermal stability and chemical resistance are ideal candidates for protective coatings. Fluorinated polymers are particularly noted for their low surface energy and hydrophobicity, properties desirable for creating water-repellent and anti-fouling surfaces. Polyamides or polyimides derived from this monomer could be applied as thin films or coatings on various substrates to enhance their durability and performance in harsh environments. Research into new fluorine-containing diamine monomers has been aimed at creating polyimides with high optical transmittance, a crucial property for materials used in flexible electronic displays. nih.gov

High-performance polymers are frequently used as the matrix material in advanced composite materials, where they encapsulate and bind reinforcing fibers like carbon or glass. The resulting composites exhibit superior strength-to-weight ratios and thermal resistance. Polyamides derived from this compound could serve as a high-temperature matrix material. The enhanced solubility and processing characteristics potentially offered by the fluorine and methoxy groups could facilitate more efficient manufacturing processes for complex composite parts used in the aerospace, automotive, and electronics industries.

Role in Agrochemical Formulations and Derivatives

Benzoic acid derivatives are common structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. lookchem.com The specific substitution pattern of this compound makes it a valuable intermediate for chemical synthesis.

The closely related compound, 5-Fluoro-2-methoxybenzoic acid, is identified as a key intermediate in the synthesis of agrochemicals, including herbicides and insecticides. lookchem.com Its incorporation can enhance the efficacy of these products in controlling pests and weeds. lookchem.com It logically follows that this compound could serve a similar or more advanced role. The amine group provides an additional reactive site for further chemical modification, allowing for the construction of more complex and potentially more potent or selective active ingredients. The synthesis of complex molecules often involves multiple steps, and having a pre-functionalized building block like this can streamline the synthetic pathway. google.comgoogle.com